molecular formula C10H21NO2 B13172369 4-(1-Aminopropan-2-yl)-2,6-dimethyloxan-4-ol

4-(1-Aminopropan-2-yl)-2,6-dimethyloxan-4-ol

Katalognummer: B13172369
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: VKILRWHHBJNZKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Aminopropan-2-yl)-2,6-dimethyloxan-4-ol is a synthetic compound that belongs to the class of oxanols This compound is characterized by its unique structure, which includes an aminopropyl group and a dimethyloxan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopropan-2-yl)-2,6-dimethyloxan-4-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,6-dimethyloxan-4-one with 1-aminopropan-2-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Aminopropan-2-yl)-2,6-dimethyloxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1-Aminopropan-2-yl)-2,6-dimethyloxan-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(1-Aminopropan-2-yl)-2,6-dimethyloxan-4-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group may interact with enzymes or receptors, leading to various biochemical effects. The compound’s unique structure allows it to modulate specific pathways, resulting in its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(1-Aminopropan-2-yl)-2-fluorophenol: A similar compound with a fluorophenol group instead of the dimethyloxan ring.

    1-Aminopropan-2-ol: A simpler compound with an aminopropyl group and a hydroxyl group.

Uniqueness

4-(1-Aminopropan-2-yl)-2,6-dimethyloxan-4-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of an aminopropyl group and a dimethyloxan ring sets it apart from other similar compounds, making it valuable for various applications.

Eigenschaften

Molekularformel

C10H21NO2

Molekulargewicht

187.28 g/mol

IUPAC-Name

4-(1-aminopropan-2-yl)-2,6-dimethyloxan-4-ol

InChI

InChI=1S/C10H21NO2/c1-7(6-11)10(12)4-8(2)13-9(3)5-10/h7-9,12H,4-6,11H2,1-3H3

InChI-Schlüssel

VKILRWHHBJNZKZ-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CC(O1)C)(C(C)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.